

ACBI3: A Pan-KRAS Degradar for Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACBI3

Cat. No.: B12370657

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A comprehensive overview of the chemical structure, properties, and mechanism of action of **ACBI3**, a first-in-class PROTAC selectively targeting oncogenic KRAS mutants.

ACBI3 is an experimental anti-cancer agent that operates as a proteolysis-targeting chimera (PROTAC).[1] This bifunctional molecule is designed to selectively induce the degradation of the KRAS protein, a key driver in numerous cancers.[1][2] Developed through a collaboration between the University of Dundee and Boehringer Ingelheim, **ACBI3** has demonstrated the ability to degrade 13 of the 17 most common KRAS mutations, offering a promising therapeutic strategy for a wide range of KRAS-driven malignancies.[2][3]

Chemical Structure and Properties

ACBI3 is a large, lipophilic molecule with a molecular weight of 1019.25 g/mol and a chemical formula of C₅₀H₆₂N₁₄O₆S₂. [4][5] Its structure is composed of three key components: a ligand that binds to the target protein (pan-KRAS degrader), a ligand that engages an E3 ubiquitin ligase (specifically, the von Hippel-Lindau or VHL E3 ligase), and a linker that connects these two moieties.[6] A stereoisomer, cis-**ACBI3**, which is deficient in binding to VHL, serves as a negative control in experimental settings.[4][7]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of **ACBI3** is presented in the tables below.

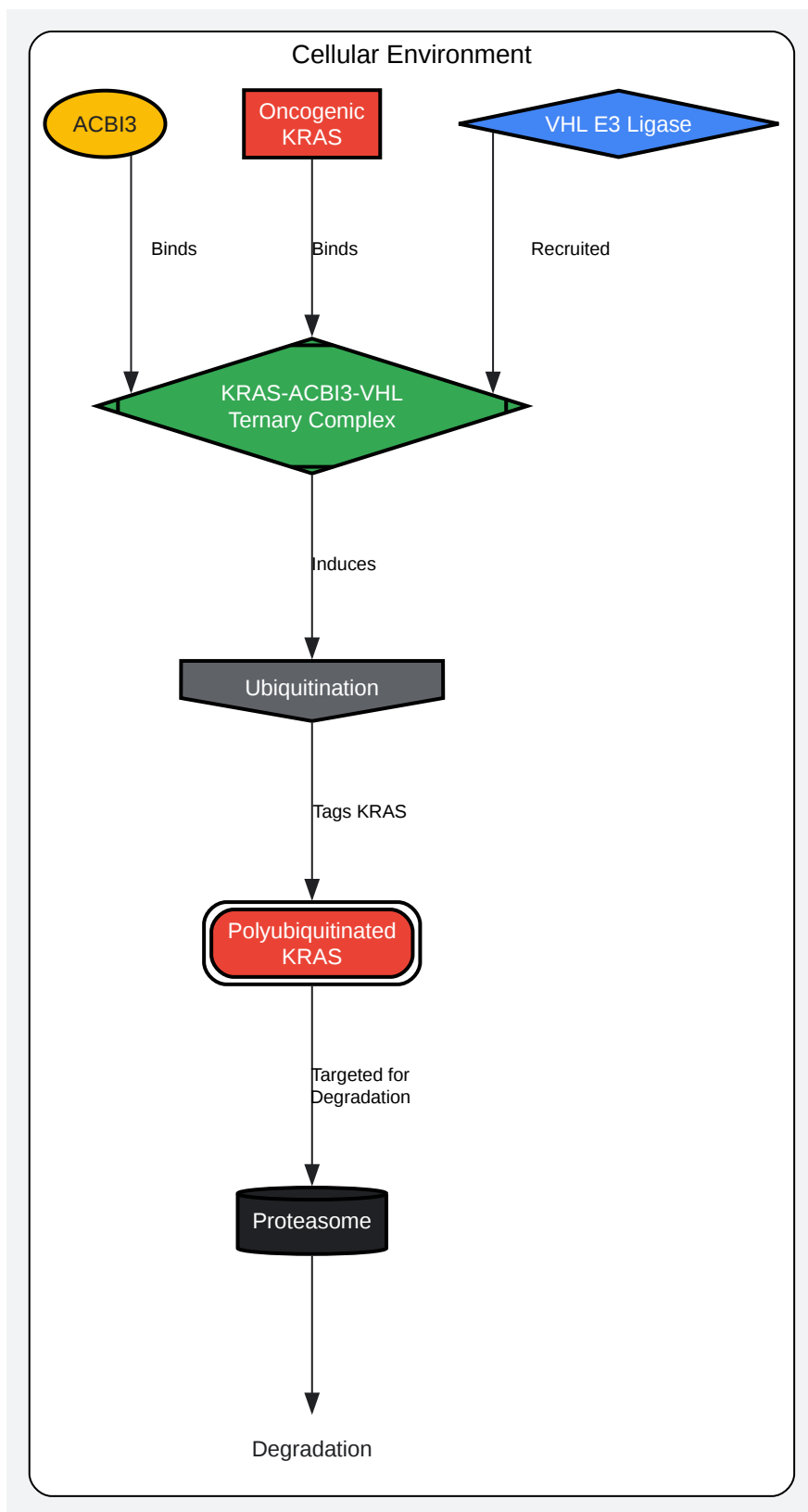
Identifier	Value
IUPAC Name	1-(2-(4-(4-(4-(4-(tert-butyl)phenyl)piperazin-1-yl)phenoxy)ethoxy)phenyl)ethyl)-3-(2,6-difluorobenzyl)-5-((S)-1-hydroxy-2-(1H-indol-3-yl)ethyl)-1,3-diazinane-2,4,6-trione
CAS Number	2938169-76-5[6]
Molecular Formula	C50H62N14O6S2[5]
Molecular Weight	1019.25 Da[4]

Property	Value	Notes
logD @ pH 11	4.06[7]	
Aqueous Solubility @ pH 6.8	<1 µg/ml[7]	Poorly soluble.[4]
Caco-2 Permeability (A to B)	0.8 x 10 ⁻⁶ cm/s[7]	Low absorptive permeability.[4]
Caco-2 Efflux Ratio	20[7]	High efflux.[6]
Microsomal Stability (Human/Mouse/Rat)	>88% / >88% / 84% (% QH)[7]	Low stability in liver microsomes.[4]
Hepatocyte Stability (Human/Mouse/Rat)	<24% / 46% / 68% (% QH)[7]	Good to moderately stable in hepatocytes.[4]
Plasma Protein Binding (Human/Mouse/Rat)	>99.74% / >99.95% / >99.74% [7]	High plasma protein binding.[4]
Solubility in DMSO	100 mg/mL (98.11 mM)[8]	

In Vivo DMPK Parameter (Mouse)	Value	Dosing Conditions
Clearance	39 mL/(L·h)[7]	2 mg/kg i.v. in HPβCD[7]
Mean Residence Time (i.v.)	0.67 h[7]	2 mg/kg i.v. in HPβCD[7]
Vss	1.6 L/kg[7]	2 mg/kg i.v. in HPβCD[7]
tmax (s.c.)	2 h[7]	30 mg/kg s.c. in PEG-300/Transcutol/Solutol 60/30/10 (v/v/v)[7]
Cmax (s.c.)	70 nM[7]	30 mg/kg s.c. in PEG-300/Transcutol/Solutol 60/30/10 (v/v/v)[7]

Mechanism of Action: Targeted Protein Degradation

ACBI3 functions as a PROTAC to induce the degradation of KRAS.[1] The molecule simultaneously binds to both the KRAS protein and the VHL E3 ubiquitin ligase, forming a ternary complex.[4][9] This proximity, facilitated by **ACBI3**, allows the E3 ligase to tag KRAS with ubiquitin molecules.[2] The polyubiquitinated KRAS is then recognized and degraded by the proteasome, the cell's natural protein disposal machinery.[9] This degradation leads to a potent and sustained suppression of the MAPK signaling pathway, which is often hyperactivated in KRAS-mutant cancers.[4][10]



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Figure 1: Mechanism of action of **ACBI3** as a PROTAC.

Biological Activity and Efficacy

ACBI3 demonstrates potent and selective degradation of a broad range of oncogenic KRAS variants.[5][10] It exhibits significant antiproliferative activity in cancer cell lines harboring KRAS mutations, while sparing cells with wild-type KRAS.[4][6] In preclinical studies, **ACBI3** has been shown to induce tumor regression in mouse xenograft models of KRAS-mutant cancers.[2][6]

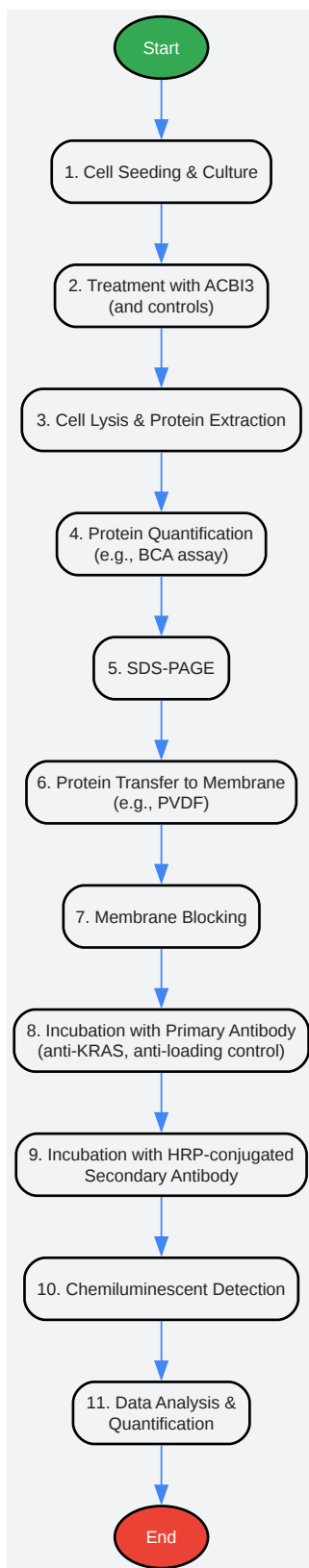
Biological Activity	Value	Cell Line/Model
KRAS Degradation (DC50)	3.9 nM[5][11]	GP2d cells[5][11]
Antiproliferative Activity (IC50)	Geometric mean = 478 nM[4][6]	KRAS mutant cell lines[4][6]
Antiproliferative Activity (IC50)	Geometric mean = 8.3 μ M[4][6]	KRAS wild-type cell lines[4][6]
In Vivo Efficacy	127% tumor growth inhibition[6]	KRAS mutant xenograft mouse models[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the characterization of **ACBI3**.

Cellular KRAS Degradation Assay (Western Blot)

This protocol outlines a standard Western blot procedure to quantify the degradation of KRAS in cultured cells following treatment with **ACBI3**.



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Figure 2: Workflow for Western Blot Analysis of KRAS Degradation.

- Cell Culture and Treatment:
 - Seed KRAS-mutant cancer cells (e.g., GP2d) in appropriate culture plates and allow them to adhere overnight.
 - Treat the cells with varying concentrations of **ACBI3** (e.g., 0.01-10000 nM) for a specified duration (e.g., 24 hours). Include vehicle control (e.g., DMSO) and a negative control (cis-**ACBI3**).
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA protein assay kit.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.
 - Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β -actin).
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the KRAS band intensity to the corresponding loading control.
 - Calculate the percentage of KRAS degradation relative to the vehicle-treated control.
 - Determine the DC50 value (the concentration at which 50% of the protein is degraded) by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the in vivo efficacy of **ACBI3** in a mouse xenograft model.

- Cell Implantation:
 - Subcutaneously implant a suspension of KRAS-mutant cancer cells (e.g., RKN) into the flank of immunocompromised mice.
 - Monitor tumor growth regularly.
- Treatment:
 - Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
 - Administer **ACBI3** via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a specified dose and schedule (e.g., 30 mg/kg daily).^{[5][6]} The compound may require a specific formulation, such as a nano-milled suspension, due to its low solubility.^[7]
 - Administer the vehicle control to the control group.
- Monitoring and Data Collection:

- Measure tumor volume and mouse body weight regularly throughout the study.
- Monitor the general health and behavior of the mice.
- Endpoint and Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Calculate tumor growth inhibition (TGI) to assess the efficacy of **ACBI3**.
 - Tumor samples can be further analyzed for target engagement and downstream pathway modulation (e.g., by Western blot or immunohistochemistry).

Conclusion

ACBI3 represents a significant advancement in the development of targeted therapies for KRAS-driven cancers. Its ability to induce the degradation of a wide array of KRAS mutants distinguishes it from traditional inhibitors that often target specific mutations. The preclinical data strongly support its potential as a novel therapeutic agent. Further research and clinical development are warranted to fully elucidate its therapeutic utility in cancer patients. Boehringer Ingelheim has made **ACBI3** and its negative control, cis-**ACBI3**, available to the scientific community through its opnMe portal to facilitate further research.^[2]^[10]

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- To cite this document: BenchChem. [ACBI3: A Pan-KRAS Degradar for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12370657#chemical-structure-and-properties-of-acbi3>]

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